molecular formula C6H12ClNO3 B2556345 2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride CAS No. 2413848-51-6

2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride

Cat. No.: B2556345
CAS No.: 2413848-51-6
M. Wt: 181.62
InChI Key: QNHIHDNLBVCCHZ-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(1S,2R,4S)-2-Amino-4-hydroxycyclobutyl]acetic acid;hydrochloride” is a chemical substance with the CAS Number: 2751741-45-2 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 2-((1S,2R,4S)-2-amino-4-hydroxycyclobutyl)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c7-4-2-5(8)3(4)1-6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available literature.

Scientific Research Applications

Hydroxycinnamic Acids and Derivatives in Scientific Research

Hydroxycinnamic acids (HCAs) and their derivatives are notable for their biological activities and are widely studied for their therapeutic and industrial applications. For example, p-Coumaric acid, a phenolic acid closely related in structure to the compound of interest, has been extensively studied for its antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These compounds are found in both free and conjugated forms in plants and have significant bioactivities due to their ability to act as precursors to other phenolic compounds (Pei et al., 2016).

Pharmacological Potential and Environmental Impact

The environmental behavior and impact of structurally similar herbicides, like 2,4-dichlorophenoxyacetic acid (2,4-D), have been reviewed to understand their fate, degradation, and biodegradation processes. These studies provide a foundation for assessing the environmental safety and efficacy of chemical compounds used in agriculture and biotechnology (Magnoli et al., 2020).

Advanced Oxidation Processes and Environmental Remediation

The degradation of organic pollutants, such as acetaminophen, by advanced oxidation processes (AOPs) has been investigated, highlighting the potential of these methods in removing recalcitrant compounds from the environment. This research is crucial for developing more effective and environmentally friendly waste treatment technologies (Qutob et al., 2022).

Role in Cosmeceuticals and Nutraceuticals

Hydroxycinnamic acids, particularly chlorogenic acid (CGA), have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties make them valuable in the development of functional foods, dietary supplements, and cosmeceutical products, underscoring the importance of natural compounds in promoting health and well-being (Naveed et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[(1S,2R,4S)-2-amino-4-hydroxycyclobutyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-2-5(8)3(4)1-6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAVBSPMBZLADZ-VEGRVEBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]1O)CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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